1,9-Nonanedithiol
Overview
Description
1,9-Nonanedithiol is an organic compound with the molecular formula C₉H₂₀S₂. It is also known as nonane-1,9-dithiol. This compound is characterized by the presence of two thiol groups (-SH) attached to a nine-carbon alkane chain. It is a clear, colorless liquid with a distinctive sulfurous odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Nonanedithiol can be synthesized through several methods. One common method involves the reaction of 1,9-dibromononane with sodium hydrosulfide (NaHS) in a polar solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atoms are replaced by thiol groups.
Another method involves the reduction of 1,9-nonanedione using hydrogen sulfide (H₂S) in the presence of a reducing agent such as lithium aluminum hydride (LiAlH₄). This method is less common but can be used to obtain high-purity this compound.
Industrial Production Methods
Industrial production of this compound typically involves the large-scale application of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Nonanedithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides (R-S-S-R) using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The thiol groups can participate in nucleophilic substitution reactions, where they replace other functional groups in a molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Substitution: Sodium hydrosulfide (NaHS), dimethylformamide (DMF)
Major Products Formed
Oxidation: Disulfides (R-S-S-R)
Reduction: Thiols (R-SH)
Substitution: Thiol-substituted alkanes
Scientific Research Applications
1,9-Nonanedithiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex organic molecules. Its thiol groups can form strong bonds with metals, making it useful in the preparation of metal-organic frameworks (MOFs).
Biology: It is used in the study of protein folding and disulfide bond formation. Its ability to form disulfide bonds makes it a valuable tool in biochemical research.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the production of adhesives, coatings, and sealants due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism of action of 1,9-nonanedithiol primarily involves its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, leading to the formation of stable structures. In biological systems, this property is crucial for the formation and stabilization of protein structures. The thiol groups can also act as nucleophiles, participating in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,8-Octanedithiol: Similar to 1,9-nonanedithiol but with an eight-carbon chain.
1,10-Decanedithiol: Similar to this compound but with a ten-carbon chain.
1,11-Undecanedithiol: Similar to this compound but with an eleven-carbon chain.
Uniqueness
This compound is unique due to its specific chain length, which provides a balance between flexibility and reactivity. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
nonane-1,9-dithiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20S2/c10-8-6-4-2-1-3-5-7-9-11/h10-11H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRCLMJHPWCJEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCS)CCCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063053 | |
Record name | 1,9-Nonanedithiol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7063053 | |
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Molecular Weight |
192.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with odor of "stench"; Immiscible in water; [MSDSonline], Liquid | |
Record name | 1,9-Nonanedithiol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | 1,9-Nonanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
116.00 °C. @ 0.10 mm Hg | |
Record name | 1,9-Nonanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
insoluble in water; miscible in oils | |
Record name | 1,9-Nonanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1103/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
0.952-0.957 | |
Record name | 1,9-Nonanedithiol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1103/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
3489-28-9 | |
Record name | 1,9-Nonanedithiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3489-28-9 | |
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Record name | 1,9-Nonanedithiol | |
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Record name | 1,9-Nonanedithiol | |
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Record name | 1,9-Nonanedithiol | |
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Record name | 1,9-Nonanedithiol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID7063053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonane-1,9-dithiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.440 | |
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Record name | 1,9-NONANEDITHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BPJ1XQE3T | |
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Record name | 1,9-Nonanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-17.5 °C | |
Record name | 1,9-Nonanedithiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031710 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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